molecular formula C13H16O2 B14736027 Prop-2-enyl 2-phenylbutanoate CAS No. 6345-86-4

Prop-2-enyl 2-phenylbutanoate

Cat. No.: B14736027
CAS No.: 6345-86-4
M. Wt: 204.26 g/mol
InChI Key: VFIPULGQSAEZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 2-phenylbutanoate is an ester derivative characterized by a prop-2-enyl (allyl) group esterified to 2-phenylbutanoic acid. These compounds are typically identified using advanced analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) . For example, 4-(prop-2-enyl)-phenyl-3'-methylbutanoate was isolated from Pimpinella haussknechtii essential oil and characterized via 2D-NMR and MS fragmentation patterns, confirming its ester linkage and substituent positions . Such methodologies are critical for elucidating the stereochemistry and functional groups of these compounds.

Properties

CAS No.

6345-86-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

prop-2-enyl 2-phenylbutanoate

InChI

InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3

InChI Key

VFIPULGQSAEZRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Prop-2-enyl)-phenyl-3'-methylbutanoate

  • Structural Differences: This compound features a prop-2-enyl group substituted at the para position of the phenyl ring, esterified with 3'-methylbutanoic acid. In contrast, Prop-2-enyl 2-phenylbutanoate has the prop-2-enyl group directly linked to the oxygen of 2-phenylbutanoic acid. The methyl substitution at the 3' position of the butanoate chain in the former alters its steric and electronic properties compared to the unsubstituted butanoate chain in the latter .
  • Biological Source :
    Isolated from P. haussknechtii essential oil, this compound constituted 56.7% of the oil, highlighting its dominance in specific plant chemotypes .

4-(Prop-2-enyl)-phenyl Angelate

  • Structural Differences: Angelate esters contain a branched α,β-unsaturated carboxylate group (e.g., 2-methylbut-2-enoate), whereas butanoate esters like this compound have a linear chain.
  • Biological Source :
    Reported in P. isaurica, this compound demonstrates how ester group variation affects plant secondary metabolite diversity .

Positional Isomerism: Prop-1-enyl vs. Prop-2-enyl

  • Key Distinction :
    Prop-1-enyl (allyl) and prop-2-enyl (propenyl) isomers differ in double-bond position. For example, prop-1-enyl cysteine conjugates are prevalent in garlic (Allium sativum), while prop-2-enyl derivatives dominate in onion (Allium cepa). This positional isomerism impacts reactivity, stability, and metabolic pathways .

Research Findings and Implications

  • Structural Influence on Bioactivity: The substitution pattern (e.g., para vs. ester-linked prop-2-enyl) and ester chain modifications (e.g., angelate vs. butanoate) may affect volatility, solubility, and interaction with biological targets. For instance, the 3'-methyl group in 4-(prop-2-enyl)-phenyl-3'-methylbutanoate could enhance lipophilicity, influencing its retention in hydrophobic environments .
  • Isomer-Specific Metabolism: Prop-1-enyl and prop-2-enyl conjugates exhibit distinct metabolic fates in Allium species, suggesting that positional isomerism in this compound analogs could similarly alter their pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.